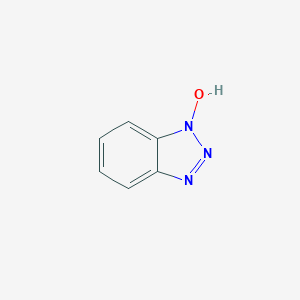

1-Hydroxybenzotriazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-hydroxybenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-9-6-4-2-1-3-5(6)7-8-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOKPJOREAFHNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40150-21-8 (hydrochloride salt), 63307-62-0 (ammonium salt) | |

| Record name | 1-Hydroxybenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002592952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3044627 | |

| Record name | 1-Hydroxybenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Light yellow fine crystals with lumps; [Sigma-Aldrich MSDS] | |

| Record name | 1-Hydroxybenzotriazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19370 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

8.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825454 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2592-95-2 | |

| Record name | 1-Hydroxybenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2592-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxybenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002592952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazole, 1-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hydroxybenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxybenzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hydroxybenzotriazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2T929DMG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Principles of Hobt Mediated Reactions

HOBt's Role in Carbodiimide (B86325) Chemistry

In peptide synthesis, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are used to activate carboxylic acids for reaction with amines. However, these reactions are often plagued by side reactions and racemization. HOBt is introduced as an additive to mitigate these issues, acting synergistically with the carbodiimide to improve reaction outcomes. creative-peptides.combachem.com

The activation of a carboxylic acid by a carbodiimide proceeds through the formation of a highly reactive O-acylisourea intermediate. peptide.com While this intermediate is poised to react with an amine to form the desired amide bond, it is also unstable and can undergo an intramolecular acyl transfer to form a stable, unreactive N-acylurea. peptide.comacs.org This rearrangement constitutes a significant side reaction that reduces the yield of the desired product by consuming the activated acid. peptide.comnih.gov

HOBt effectively circumvents this side reaction. It acts as a scavenger for the O-acylisourea intermediate, reacting with it more rapidly than the intermediate can rearrange. peptide.comnih.gov This rapid interception prevents the formation of the N-acylurea byproduct, thereby maximizing the efficiency of the coupling reaction. peptide.com

The reaction between HOBt and the O-acylisourea intermediate yields a benzotriazole (B28993) active ester (OBt ester). creative-peptides.compeptide.com This active ester is significantly more stable than the O-acylisourea but remains sufficiently reactive to readily acylate the nucleophilic amine, forming the target amide bond and regenerating HOBt in the process. creative-peptides.comluxembourg-bio.comhighfine.com

The formation of this stable intermediate is a key aspect of HOBt's function, enhancing both the efficiency and selectivity of the reaction. creative-peptides.com While the OBt ester is technically less reactive than the O-acylisourea, its stability prevents the undesirable rearrangement and decomposition pathways, ultimately leading to a more effective and higher-yielding synthesis. acs.org

| Intermediate | Reactivity | Stability | Role/Fate in Reaction |

|---|---|---|---|

| O-Acylisourea | Very High | Low | Initial activated species; can react with amine, HOBt, or rearrange to N-acylurea. peptide.com |

| N-Acylurea | None (Unreactive) | High | Undesirable, stable side product formed from O-acylisourea rearrangement. peptide.comacs.org |

| Benzotriazole Active Ester | High | Moderate | Stable activated species formed from O-acylisourea and HOBt; reacts with amine to form the desired amide. creative-peptides.comacs.org |

Suppression of Racemization Mechanisms

In the synthesis of peptides and other chiral molecules, maintaining the stereochemical integrity of chiral centers is paramount. Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, is a common side reaction during the activation of amino acids. HOBt is one of the most effective additives used to suppress racemization during carbodiimide-mediated couplings. bachem.compeptide.com

Racemization of amino acids often proceeds through the formation of a 5(4H)-oxazolone intermediate, which occurs via the abstraction of the proton from the α-carbon of the activated amino acid. peptide.com The highly reactive O-acylisourea intermediate is particularly effective at promoting this proton abstraction. By rapidly converting the O-acylisourea into the less reactive benzotriazole active ester, HOBt reduces the concentration and lifetime of the species most likely to cause racemization. acs.orghighfine.com The resulting OBt ester has a much lower tendency to promote oxazolone (B7731731) formation, thus preserving the chirality of the amino acid. acs.org

The mechanism of racemization suppression is intrinsically linked to the stabilization of reaction intermediates. HOBt converts the highly reactive and unstable O-acylisourea into a more stable benzotriazole active ester. creative-peptides.com This stabilization is key to preventing side reactions, including racemization. creative-peptides.compeptide.com The increased stability of the active ester intermediate ensures that it persists in the reaction mixture without undergoing racemization before it can react with the amine component. creative-peptides.comhighfine.com This leads to a higher yield of the desired, enantiomerically pure product.

| Reaction Aspect | Without HOBt | With HOBt | Mechanistic Rationale |

|---|---|---|---|

| Yield | Lower | Higher | Prevents formation of unreactive N-acylurea side product. peptide.com |

| Purity | Lower | Higher | Minimizes side products like N-acylurea and racemized products. creative-peptides.com |

| Racemization | Significant Risk | Suppressed | Forms a more stable active ester, avoiding the highly racemization-prone O-acylisourea intermediate. bachem.comacs.orgpeptide.com |

Impact on Diastereoselectivity and Enantioselectivity

1-Hydroxybenzotriazole (HOBt) plays a crucial role in controlling stereochemistry in various chemical transformations, significantly impacting both diastereoselectivity and enantioselectivity by minimizing racemization. In peptide synthesis, the activation of a carboxylic acid group of an amino acid can lead to the formation of a racemizable intermediate. HOBt is widely used as an additive with coupling reagents like carbodiimides (e.g., DCC or EDCI) to suppress this racemization. The mechanism involves the formation of an HOBt active ester, which is less prone to racemization and readily reacts with the amine component to form the desired peptide bond with high chiral purity. The effectiveness of HOBt in preventing racemization is a key factor in its widespread use in both solution-phase and solid-phase peptide synthesis. creative-peptides.compeptide.com

In addition to preventing racemization, HOBt can also influence the diastereoselectivity of reactions. For instance, in the HBTU-mediated conjugate addition of HOBt to E-vinylogous γ-amino acids, the reaction proceeds with moderate diastereoselectivity. rsc.org This suggests that the nature of the HOBt-adduct and the reaction conditions can direct the formation of one diastereomer over another. Furthermore, in the synthesis of small peptides using DCC and HOBt as activators, it has been demonstrated that the process can proceed without epimerization, preserving the stereochemical integrity of the amino acid residues. acs.org The presence of HOBt appears to be critical in channeling the reaction through a pathway that favors the desired stereochemical outcome.

Computational and Spectroscopic Investigations of Reaction Pathways

DFT Studies on Transition States and Intermediates

Density Functional Theory (DFT) studies have been employed to investigate the mechanistic pathways of reactions involving HOBt, providing insights into the structures of transition states and intermediates. While specific DFT studies focusing solely on the transition states of HOBt-mediated peptide coupling are not extensively detailed in the provided search results, related computational work sheds light on relevant mechanisms. For instance, computational studies have been used to explore the isomerization mechanism of acylated HOBt derivatives. semanticscholar.org These studies are crucial for understanding the stability and reactivity of the active ester intermediates that are central to HOBt's function.

Furthermore, DFT calculations have been instrumental in corroborating proposed mechanisms for other types of reactions where intermediates are formed, which can be analogous to the active esters in HOBt-mediated couplings. nih.gov In the context of peptide synthesis, DFT could be used to model the transition state of the reaction between the HOBt active ester and an amine, helping to elucidate the factors that contribute to the suppression of racemization. Theoretical calculations can also help to understand the rearrangement of the benzotriazolyl ester intermediate during the coupling reactions. researchgate.net

Spectrophotometric Determination of pKa Values of HOBt and Derivatives

The acidity of HOBt and its derivatives, quantified by their pKa values, is a critical factor in their effectiveness as coupling additives. Spectrophotometric methods have been utilized to determine these pKa values in a 95% acetonitrile-water mixture. The electron-withdrawing or donating nature of substituents on the benzotriazole ring influences the stability of the corresponding anion and, consequently, the acidity of the N-hydroxy group.

A study by Fathalla and Khattab provides a comprehensive set of pKa values for HOBt and several of its derivatives, as detailed in the table below. researchgate.net The data reveals that electron-withdrawing groups, such as nitro (NO₂) and trifluoromethyl (CF₃), lower the pKa value, making the corresponding derivative a stronger acid. This increased acidity can correlate with the leaving group ability of the HOBt derivative in the subsequent aminolysis step of peptide coupling.

pKa Values of this compound and its Derivatives in 95% Acetonitrile-Water at 25°C

| Compound | Abbreviation | Mean pKa Value |

|---|---|---|

| This compound | HOBt | 5.65 |

| 1-Hydroxy-6-chlorobenzotriazole | 6-Cl-HOBt | 4.62 |

| 1-Hydroxy-6-trifluoromethylbenzotriazole | 6-CF₃-HOBt | 4.27 |

| 1-Hydroxy-6-nitrobenzotriazole | 6-NO₂-HOBt | 3.61 |

| 7-Aza-1-hydroxybenzotriazole | 7-HOAt | 4.65 |

| 4-Aza-1-hydroxybenzotriazole | 4-HOAt | 4.086 |

Solvent Effects on HOBt-Mediated Reactions

Influence on Reaction Rate and Selectivity

The choice of solvent can have a profound effect on the rate and selectivity of HOBt-mediated reactions. Solvents can influence the solubility of reactants, the stability of intermediates and transition states, and the tautomeric equilibrium of HOBt itself. acs.orgnih.gov In the context of HOBt acylation, the solvent polarity can affect the regiochemical outcome, leading to either O-acylation or N-acylation. acs.org

In polar solvents, the tautomeric equilibrium of HOBt can be shifted, which in turn biases the reaction toward the formation of the oxygen-acylated product due to a Curtin-Hammett effect. acs.org The choice of solvent also impacts the efficiency of peptide coupling reactions. For instance, in automated solid-phase peptide synthesis utilizing TBTU/HOBt, dimethylformamide (DMF) can be used as the sole solvent for both the activation and coupling steps, highlighting its suitability for this type of reaction. The solvent can also play a role in altering the tautomeric distribution of reactants, which can significantly impact the selectivity of the reaction. The interplay between the solvent and the reactants and intermediates in HOBt-mediated reactions is a critical consideration for optimizing reaction conditions to achieve high yields and desired selectivity.

Compatibility with Aqueous and Organic Solvent Systems

The efficacy of this compound (HOBt) in mediating chemical reactions, particularly amide bond formation, is intrinsically linked to its solubility and behavior in the chosen solvent system. The selection of an appropriate solvent is critical as it influences reaction rates, yields, and the suppression of side reactions. HOBt demonstrates compatibility with a wide range of both organic and aqueous environments, although its performance varies significantly with the polarity and nature of the solvent.

Organic Solvent Systems

HOBt is generally soluble in polar organic solvents, a characteristic that facilitates its widespread use in organic synthesis. guidechem.com The choice of solvent can impact the reaction equilibrium. For instance, the use of polar solvents can favor the formation of the desired oxygen-acylated active ester intermediate over its nitrogen-acylated isomer. researchgate.net

Detailed studies have been conducted to quantify the solubility of HOBt in various organic solvents. One such study measured its mole fraction solubility in sixteen different neat solvents at temperatures ranging from 278.15 K to 313.15 K. The results indicated that solubility generally increases with temperature. At a given temperature, the solubility follows a distinct order, being highest in highly polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). researchgate.netscite.aiacs.org

The mole fraction solubility of HOBt in these sixteen solvents, from highest to lowest, is: N,N-dimethylformamide (DMF) > dimethyl sulfoxide (DMSO) > ethanol (B145695) > n-propanol > isopropanol (B130326) > methanol (B129727) > butanone > acetone (B3395972) > 1,4-dioxane (B91453) > n-heptanol > n-hexanol > isoamyl alcohol > isooctyl alcohol > ethyl acetate (B1210297) > acetonitrile (B52724) > toluene. researchgate.netscite.aiacs.org This broad solubility spectrum allows for flexibility in designing reaction conditions, with DMF and N-methylpyrrolidone (NMP) being common choices for peptide synthesis. bachem.comnih.gov

Table 1: Solubility Order of this compound (HOBt) in Various Organic Solvents Data reflects the general order of mole fraction solubility from highest to lowest. researchgate.netscite.aiacs.org

| Solvent Category | Solvent Name | Relative Solubility |

| Highly Polar Aprotic | N,N-Dimethylformamide (DMF) | 1 (Highest) |

| Dimethyl Sulfoxide (DMSO) | 2 | |

| Polar Protic (Alcohols) | Ethanol | 3 |

| n-Propanol | 4 | |

| Isopropanol | 5 | |

| Methanol | 6 | |

| n-Heptanol | 10 | |

| n-Hexanol | 11 | |

| Isoamyl alcohol | 12 | |

| Isooctyl alcohol | 13 | |

| Ketones | Butanone | 7 |

| Acetone | 8 | |

| Ethers | 1,4-Dioxane | 9 |

| Esters | Ethyl acetate | 14 |

| Nitriles | Acetonitrile | 15 |

| Aromatic Hydrocarbons | Toluene | 16 (Lowest) |

Aqueous Solvent Systems

While HOBt is predominantly used in organic media, it also possesses a degree of water solubility and compatibility with aqueous systems. omizzur.com Its water solubility is reported as 4.201 g/L at 29°C. lookchem.com This property is particularly valuable in bioconjugation and the synthesis of peptides intended for biological applications, where reactions may need to be performed in water or aqueous-containing solvents. creative-peptides.com

HOBt is frequently paired with water-soluble carbodiimides, most notably 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), for couplings performed in aqueous solutions. bachem.comcreative-peptides.compeptide.com In these systems, HOBt functions, as it does in organic solvents, to create a more stable active ester intermediate, thereby improving coupling efficiency and minimizing racemization. bachem.compeptide.com The use of HOBt as an additive is strongly recommended for all amide bond formations with carbodiimides, including those in aqueous environments. bachem.com Research has shown that in alcoholic solvents, which can be considered partially aqueous systems, using less than an equimolar amount of HOBt relative to the carbodiimide can effectively suppress competitive ester formation and enhance the yield of the desired peptide. nih.gov

Applications of 1 Hydroxybenzotriazole in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, and HOBt plays a critical role in the two major strategies employed: Fmoc/tBu and Boc/Bzl.

In the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, HOBt is commonly used as an additive with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), or incorporated into uronium/aminium or phosphonium (B103445) salt-based coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). chempep.comcreative-peptides.com The addition of HOBt is crucial for preventing racemization, especially for sensitive amino acids like histidine and cysteine. peptide.com Furthermore, including HOBt in the piperidine solution used for Fmoc group removal has been shown to reduce the formation of aspartimide, a common side reaction involving aspartic acid residues. peptide.com

In the classic Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, HOBt is also a standard additive used with coupling reagents to ensure high coupling efficiency and minimize epimerization. peptide.com The Boc/Bzl strategy often employs strong acids for the final cleavage step, making the suppression of side reactions during chain assembly particularly important. HOBt's ability to form stable active esters that react efficiently helps to ensure the integrity of the peptide chain throughout the synthesis. peptide.comcreative-peptides.com

Table 1: Role of HOBt in Fmoc/tBu and Boc/Bzl SPPS Strategies

| Strategy | Role of 1-Hydroxybenzotriazole | Common Coupling Reagents Used with HOBt | Key Benefits |

| Fmoc/tBu | Racemization suppressant, additive in coupling reagents, reduces aspartimide formation. | DCC, DIC, HBTU, PyBOP | High purity of final peptide, prevention of side reactions. |

| Boc/Bzl | Enhances coupling efficiency, minimizes racemization. | DCC, TBTU | Ensures peptide chain integrity, high coupling yields. |

Table 2: Impact of HOBt on Coupling Efficiency for Difficult Sequences

| Difficult Sequence/Residue | Coupling Method | Observation with HOBt | Reference |

| Sterically hindered amino acids | Carbodiimide-mediated | Significantly improved coupling efficiency and suppression of side reactions. | creative-peptides.com |

| Racemization-prone residues (e.g., His, Cys) | Various coupling reagents | Markedly reduced racemization. | peptide.com |

| Aggregation-prone sequences | Standard SPPS protocols | Helps to drive reactions to completion, improving yield. | creative-peptides.com |

Table 3: Comparison of Cycle Times in Automated Boc-SPPS

| Coupling Procedure | Average Cycle Time | Reference |

| DCC-mediated | ~65 minutes | nih.govluxembourg-bio.com |

| TBTU/HOBt | ~30 minutes | nih.govluxembourg-bio.com |

For the large-scale and industrial manufacturing of peptides, cost-effectiveness and the robustness of the synthetic process are of utmost importance. HOBt is a relatively inexpensive and highly effective reagent, making it a preferred choice in industrial settings. nbinno.comcreative-peptides.com Its ability to suppress racemization and improve yields is critical for ensuring the quality and economic viability of producing peptide-based active pharmaceutical ingredients (APIs). nbinno.comluxembourg-bio.com For example, a derivative of HOBt, 6-Cl-HOBt, is used as an additive with HBTU to suppress racemization during the industrial synthesis of the HIV fusion inhibitor Fuzeon (T-20). luxembourg-bio.comacs.org The majority of peptide drugs comprising up to 13-15 amino acids have historically been synthesized using solution-phase methods with the DCC/HOBt coupling protocol. luxembourg-bio.com

Solution-Phase Peptide Synthesis Approaches

While SPPS is the dominant methodology, solution-phase peptide synthesis remains relevant, particularly for the production of shorter peptides and for segment condensation strategies.

In segment condensation, pre-synthesized peptide fragments are coupled together in solution to create a larger peptide. A major challenge in this approach is the high risk of racemization at the C-terminal amino acid of the peptide fragment being activated. The use of HOBt as an additive with coupling reagents like DCC or EDC is crucial for minimizing this racemization. nih.govnih.govgoogle.com By forming a less reactive but still efficient active ester, HOBt helps to preserve the chiral integrity of the C-terminal residue during the coupling of peptide segments. nih.govnih.gov For instance, in the synthesis of a protected Leu-enkephalin via a 4 + 1 segment condensation, the simultaneous use of HOBt and copper(II) chloride as additives resulted in a high yield with no detectable racemization. nih.gov Another example is the condensation of peptide fragments where the use of DIC and HOBt in a "swelling volume" of solvent led to a significant increase in the yield of the final peptide, from 21% to 81%, compared to conventional methods. researchgate.net

Minimally Protected Peptide Synthesis

In the realm of peptide synthesis, strategies employing minimal or no protecting groups for amino acids present a significant challenge in controlling side reactions and preventing racemization. The use of this compound (HOBt), often in conjunction with a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC), has been explored in such approaches. A methodology has been developed for synthesizing small peptides in a biphasic system of water and tetrahydrofuran (THF) using DCC and HOBt, which notably avoids the need for protecting groups. researchgate.netrsc.org This approach not only streamlines the synthesis process by eliminating deprotection steps but also allows for the reuse of HOBt in subsequent coupling reactions. researchgate.netrsc.org

The reaction conditions are designed to facilitate the direct coupling of amino acids, where the resulting peptide can be used in the next coupling step without intermediate purification, akin to solid-phase peptide synthesis but with the sequence constructed from the N-terminus to the C-terminus. rsc.org This strategy significantly reduces reaction times and chemical waste. researchgate.netrsc.org The effectiveness of HOBt in this system lies in its ability to form activated esters with the carboxylic acid of the N-terminal amino acid, which then readily react with the amino group of the incoming amino acid, while simultaneously suppressing the propensity for racemization. researchgate.net

Specific Amino Acid Coupling Challenges

The chemical diversity of amino acid side chains presents unique challenges in peptide synthesis, particularly for certain "troublesome" residues that are prone to side reactions or racemization. HOBt plays a crucial role in mitigating these issues.

The coupling of histidine is notoriously difficult due to the imidazole side chain, which can interfere with the coupling reaction and is highly susceptible to racemization. The use of HOBt as an additive has been shown to be effective in reducing racemization to acceptable levels during the incorporation of im-benzyl-L-histidine in solid-phase peptide synthesis without compromising the coupling efficiency. datapdf.comnih.gov While certain residues like histidine can be problematic, the addition of HOBt to carbodiimide-mediated couplings generally minimizes racemization for most amino acids. peptide.com

Other challenging residues include those with bulky side chains or those prone to specific side reactions. For instance, asparagine and glutamine can undergo side-chain dehydration to form nitriles when activated with carbodiimides, a side reaction that can be suppressed by the use of appropriate protecting groups and optimized coupling conditions, often involving HOBt. bachem.com

Maintaining stereochemical purity is paramount in peptide synthesis, as even small amounts of epimerization can lead to diastereomeric impurities that are difficult to separate and can have significant biological consequences. HOBt is a well-established and highly effective racemization suppressor, particularly when used with carbodiimide coupling reagents. nbinno.comnbinno.comapexbt.com Its mechanism involves the in-situ formation of an HOBt-ester, which is more reactive than the carboxylic acid and less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone. youtube.com

In studies comparing different coupling methods, the combination of DCC and HOBt has been shown to generally lead to less epimerization than other methods. nih.gov The effectiveness of HOBt in suppressing racemization has been demonstrated in various challenging coupling scenarios, including those involving sterically hindered amino acids. researchgate.net While HOBt is highly effective, other additives have been developed with the aim of further improving coupling efficiency and reducing racemization. For example, 1-hydroxy-7-azabenzotriazole (HOAt) has been shown to be more efficient than HOBt in some cases, reducing racemization to about one-third to one-half the level observed with HOBt in highly sensitive couplings. luxembourg-bio.com The simultaneous use of HOBt and copper(II) chloride has also been reported as an effective strategy for racemization-free and efficient peptide synthesis. nih.gov

Below is a table summarizing the effect of HOBt on racemization in a specific difficult coupling compared to other additives.

| Coupling Additive | % D-Isomer Formed | Reference |

| None | High | luxembourg-bio.com |

| HOBt | 4.1% (LDL-isomer) | luxembourg-bio.com |

| HOAt | <1-2% (LDL-isomer) | luxembourg-bio.com |

| HOBt + CuCl2 | Not detected | nih.gov |

Table 1: Comparative data on the percentage of diastereomer formation with different coupling additives in a model difficult peptide coupling.

Cyclization Strategies in Peptide Chemistry

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. HOBt is frequently employed in the key macrocyclization step, both on solid-phase and in solution.

On-resin cyclization is an efficient method for the synthesis of cyclic peptides, as the solid support provides a "pseudo-dilution" effect that favors intramolecular cyclization over intermolecular oligomerization. nih.gov HOBt is a common component of the reagent cocktails used to effect on-resin head-to-tail cyclization. For example, a combination of (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HOBt, and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) is a widely used protocol for this purpose. nih.gov

The efficiency of on-resin cyclization can be highly sequence-dependent. Studies have shown that for medium to large peptides (hexa- to dodecapeptides), on-resin cyclization with PyBOP/HOBt/DIPEA is remarkably efficient, with over 99.96% of sequences cyclizing quantitatively within two hours. nih.gov In another example, on-resin lactamization was achieved by incubating the resin-bound peptide in a solution containing HOBt, PyBOP, and DIPEA. nih.gov

For solution-phase macrocyclization, the linear peptide is first cleaved from the solid support and then cyclized under dilute conditions to favor the intramolecular reaction. HOBt is also utilized in these solution-phase strategies. For instance, HOBt can be used in aminolysis-mediated cyclization strategies in solution. nih.gov A mixture of trifluoroacetylthiopyridine and the sodium salt of this compound has been described as a powerful reagent for peptide synthesis in the liquid phase with minimal racemization, making it suitable for fragment condensation and subsequent cyclization. rsc.org

The choice of coupling reagent and additives is critical to minimize epimerization during the cyclization step. nih.gov HOBt, in combination with coupling reagents like carbodiimides or phosphonium salts, helps to ensure that the amide bond formation occurs efficiently and with high stereochemical fidelity. nih.gov

Hobt in Non Peptide Organic Synthesis

Amidation Reactions Beyond Peptides

The formation of the amide bond is a cornerstone of organic chemistry, and HOBt has proven to be a valuable tool in facilitating this transformation for a wide range of non-peptidic substrates. Its primary role is to convert a carboxylic acid into a more reactive HOBt-ester intermediate, which is then readily attacked by an amine.

Formation of Amides from Carboxylic Acids and Amines

The use of HOBt in conjunction with a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is a widely adopted method for the synthesis of amides from carboxylic acids and amines. nbinno.comwikipedia.orgnbinno.com This method is particularly advantageous for reactions involving sensitive substrates or those that are difficult to convert into acyl chlorides. wikipedia.org The process involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. HOBt then intercepts this intermediate to form the HOBt-ester, which subsequently reacts with the amine to yield the desired amide and regenerates HOBt, allowing it to act catalytically. researchgate.netluxembourg-bio.com

This protocol has been successfully applied to the synthesis of a variety of functionalized amide derivatives, including those derived from electron-deficient and unreactive amines. nih.gov For instance, the coupling of various aniline (B41778) derivatives with functionalized carboxylic acids proceeds in good to excellent yields when EDC and a catalytic amount of HOBt are used in the presence of a base like N,N-diisopropylethylamine (DIPEA) and an acyl transfer agent such as 4-(dimethylamino)pyridine (DMAP). nih.gov

Table 1: HOBt/EDC Mediated Amidation of Various Carboxylic Acids and Amines

| Carboxylic Acid | Amine | Coupling Conditions | Product | Yield (%) | Reference |

| Thiazole carboxylic acid | Aniline derivative | EDC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv), CH₃CN, 23°C, 18h | Amide derivative | 80 | nih.gov |

| 2-(6-methoxynaphthalen-2-yl)propionic acid (Naproxen) | Aniline derivative | EDC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv), CH₃CN, 23°C, 18h | Amide derivative | 57 | nih.gov |

| Benzoic acid | 4-Nitroaniline | EDC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv), CH₃CN, 23°C, 18h | N-(4-nitrophenyl)benzamide | 72 | nih.gov |

Chemo- and Regioselective Amide Bond Formation

The strategic advantage of using HOBt extends to achieving selectivity in molecules possessing multiple reactive sites. While extensively documented in peptide chemistry, its application in achieving chemo- and regioselectivity in non-peptide systems is also of significant interest. For example, in the synthesis of polyamine derivatives, HOBt, in conjunction with coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), has been utilized in solid-phase synthesis to selectively acylate a specific amine group, allowing for controlled chain extension. nih.gov

The principle of regioselective acylation, which is well-demonstrated in esterification reactions with HOBt-derived reagents (see section 4.2.2), can be conceptually applied to amidation. By forming a bulky HOBt-ester, it is possible to selectively react with a less sterically hindered amine in a polyamine or a more reactive amine in the presence of other nucleophilic groups. This allows for the synthesis of complex molecules without the need for extensive protecting group strategies.

Esterification Reactions

HOBt also plays a crucial role in the formation of ester bonds, offering mild and selective methods for this important transformation. Its utility is particularly highlighted in stereoselective synthesis and in achieving regioselectivity in polyol systems.

Stereoselective Esterification of Glycosyl Hemiacetals

A significant application of HOBt in non-peptide synthesis is the highly stereoselective formation of β-glycosyl esters from glycosyl hemiacetals. This method provides an efficient route to an important class of glycoconjugates. The reaction, mediated by HOBt in the presence of EDCI and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO), proceeds with high β-selectivity.

Mechanistic studies suggest a dynamic kinetic acylation pathway. The anomeric mixture of the glycosyl hemiacetal is in equilibrium, and the HOBt-activated carboxylic acid preferentially reacts with one anomer, driving the equilibrium towards the formation of the β-glycosyl ester. This method has been successfully applied to various glycosyl hemiacetals and carboxylic acids, including drug molecules.

Table 2: HOBt-Mediated Stereoselective Synthesis of β-Glycosyl Esters

| Glycosyl Hemiacetal | Carboxylic Acid | Coupling Conditions | Product | Yield (%) | β:α ratio |

| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Benzoic acid | HOBt, EDCI, DABCO, CH₃CN, rt | β-Glycosyl ester | 92 | >20:1 |

| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Probenecid | HOBt, EDCI, DABCO, CH₃CN, rt | β-Glycosyl ester conjugate | 85 | >20:1 |

| 2,3,4,6-Tetra-O-benzyl-D-galactopyranose | 4-Methoxybenzoic acid | HOBt, EDCI, DABCO, CH₃CN, rt | β-Glycosyl ester | 88 | >20:1 |

General Ester Synthesis and Selectivity

Beyond specialized applications, HOBt-derived reagents, specifically 1-(acyloxy)benzotriazoles, are valuable for the general and regioselective synthesis of esters. creative-peptides.comresearchgate.net These reagents can be conveniently prepared from HOBt and a carboxylic acid or its corresponding acyl chloride. creative-peptides.com They exhibit excellent selectivity for the acylation of primary alcohols over secondary alcohols. creative-peptides.comresearchgate.net

This selectivity is particularly useful in the partial protection of diols and polyols, a common challenge in carbohydrate chemistry. researchgate.net The steric bulk of the 1-(acyloxy)benzotriazole reagent allows it to preferentially react with the less hindered primary hydroxyl group. In some cases, good selectivity can also be achieved between secondary hydroxyl groups in a 1,2-diol moiety, influenced by the surrounding steric and electronic environment. creative-peptides.com

Table 3: Regioselective Acylation of Diols using 1-(Benzoyloxy)benzotriazole (1-BBTZ)

| Diol | Acylating Agent | Reaction Conditions | Major Product | Yield (%) | Regioselectivity | Reference |

| 1,4-Butanediol | 1-BBTZ | Pyridine (B92270), rt, 16h | 4-Hydroxybutyl benzoate | 85 | >95:5 | creative-peptides.com |

| (±)-1,2-Hexanediol | 1-BBTZ | Pyridine, rt, 16h | 1-Benzoyloxy-2-hexanol | 80 | >95:5 | creative-peptides.com |

| Methyl α-D-glucopyranoside | 1-BBTZ | Pyridine, rt | Methyl 6-O-benzoyl-α-D-glucopyranoside | 75 | High | creative-peptides.com |

Other Carbon-Heteroatom Bond Formations

The reactivity of HOBt extends to other types of carbon-heteroatom bond formations, although these applications are less common than amidation and esterification. One notable example is the conjugate addition of HOBt to Michael acceptors, which results in the formation of a C-N bond.

In a reaction mediated by HBTU, HOBt can undergo a facile conjugate addition to E-vinylogous γ-amino acids. nih.govrsc.org This reaction proceeds with moderate diastereoselectivity and leads to the formation of novel β-benzotriazole N-oxide substituted γ-amino acids. nih.govrsc.org Single-crystal analysis of the products confirms that the reaction occurs via N-alkylation of the benzotriazole (B28993) ring system rather than O-alkylation. nih.govrsc.org This transformation showcases the ability of the HOBt nitrogen to act as a nucleophile in a 1,4-addition fashion, expanding the repertoire of HOBt-mediated reactions for C-N bond formation beyond simple acylation-amination sequences.

While the primary application of HOBt in organic synthesis remains the activation of carboxylic acids for the formation of amides and esters, its utility in other carbon-heteroatom bond-forming reactions demonstrates its versatility as a valuable synthetic tool. Further exploration of its reactivity is likely to uncover new and valuable transformations.

Nucleophilic Conjugate Additions

1-Hydroxybenzotriazole can act as a nucleophile in conjugate addition reactions, also known as Michael additions, to electron-deficient alkenes. A notable example is the direct conjugate addition of HOBt to E-vinylogous γ-amino acids. This reaction, mediated by 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), proceeds with moderate diastereoselectivity to yield novel β-benzotriazole N-oxide substituted γ-amino acids. nih.govrsc.org

In this process, single-crystal analysis has confirmed the formation of exclusively N-alkylated benzotriazole N-oxides, rather than the alternative O-alkylation products. nih.gov The resulting β-benzotriazole N-oxide substituted γ-amino acids have been successfully incorporated into peptide synthesis, demonstrating their utility as building blocks for more complex molecules. nih.gov

| Michael Acceptor | Mediator | Product | Yield | Diastereoselectivity | Reference |

| E-vinylogous γ-amino acids | HBTU | β-benzotriazole N-oxide substituted γ-amino acids | Moderate to Good | Moderate | nih.govrsc.org |

This table summarizes the key features of the HBTU-mediated conjugate addition of HOBt to E-vinylogous γ-amino acids.

Applications in Heterocyclic Chemistry

HOBt also finds applications in the synthesis of various heterocyclic compounds, acting as a catalyst or a reagent. For instance, it can be utilized as a condensation reagent in the preparation of oxadiazoles (B1248032) through the cyclocondensation of amidoximes with benzoic acid derivatives. sigmaaldrich.com

Furthermore, in conjunction with HBTU, HOBt promotes a mild, acid-free, one-pot synthesis of benzimidazoles from a wide range of carboxylic acids, including indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids. rsc.org This methodology provides high yields of the corresponding benzimidazoles, which are important scaffolds in medicinal chemistry. rsc.org

| Heterocyclic System | Role of HOBt | Reactants | Key Features | Yield | Reference |

| Oxadiazoles | Condensation Reagent | Amidoximes, Benzoic acid derivatives | Cyclocondensation | - | sigmaaldrich.com |

| Benzimidazoles | Promoter (with HBTU) | Carboxylic acids, o-phenylenediamine (B120857) | Mild, one-pot, acid-free | 80-99% | rsc.org |

This table highlights the application of HOBt in the synthesis of different heterocyclic compounds.

HOBt as a Catalyst or Additive in Diverse Transformations

Beyond its role as a nucleophile, this compound functions as a catalyst or an additive in a range of chemical and biochemical transformations, most notably in biotransformations and mediated oxidation reactions.

Role in Biotransformations

In the realm of biotransformations, HOBt is widely recognized for its role as a redox mediator in enzyme-catalyzed reactions, particularly those involving laccases. Laccases are multi-copper oxidases that can oxidize a broad spectrum of substrates, but their application is often limited to phenolic compounds due to their redox potential. The inclusion of a mediator like HOBt expands the substrate scope of laccases to non-phenolic compounds.

The laccase-HOBt system has been extensively studied and applied in the decolorization of industrial dyes. For example, this system has been shown to effectively decolorize dyes such as Remazol Brilliant Blue R, Naphthol Blue Black, and Sirius Grey. rsc.orgchemicalbook.comtaylorandfrancis.com The mechanism involves the laccase-catalyzed oxidation of HOBt to a stable radical intermediate, which then chemically oxidizes the dye molecule.

Kinetic studies have revealed that the role of HOBt can be complex. At low concentrations, it can act as a competitive inhibitor in the oxidation of certain compounds, while at higher concentrations, it may behave as a noncompetitive inhibitor. sigmaaldrich.com The efficiency of HOBt as a mediator can also be influenced by factors such as pH and the specific laccase enzyme used.

| Application | Enzyme System | Substrate | Role of HOBt | Outcome | Reference |

| Dye Decolorization | Laccase | Remazol Brilliant Blue R | Redox Mediator | Decolorization | rsc.org |

| Dye Decolorization | Lignin (B12514952) Peroxidase | Naphthol Blue Black | Redox Mediator | Increased dye elimination | taylorandfrancis.com |

| Dye Decolorization | Laccase | Sirius Grey | Redox Mediator | 87.56% decolorization | chemicalbook.com |

This table provides an overview of the role of HOBt in various biotransformation applications.

Mediated Oxidation Reactions

The ability of HOBt to act as a redox mediator extends to a variety of other oxidation reactions beyond dye decolorization. The laccase-HOBt system has been successfully employed for the oxidation of persistent organic pollutants and aromatic compounds. For instance, this system has demonstrated the ability to oxidize the polycyclic aromatic hydrocarbon phenanthrene, leading to its degradation into phenanthrene-9,10-quinone and 2,2'-diphenic acid. wikipedia.org

Furthermore, HOBt can mediate the oxidation of non-phenolic lignin model compounds, which is a significant area of research in the context of biomass valorization. nih.gov The presence of HOBt allows laccase to overcome its redox limitations and initiate the oxidation of these more recalcitrant structures.

Beyond enzymatic systems, HOBt can also participate in chemically mediated oxidations. While its primary role in peptide synthesis is as a coupling additive to prevent racemization, the underlying chemistry involves the formation of a highly reactive HOBt-ester intermediate, which is a form of mediated acylation.

| Reaction Type | System | Substrate | Key Finding | Reference |

| Oxidation of PAHs | Laccase-HOBt | Phenanthrene | Degradation to phenanthrene-9,10-quinone and 2,2'-diphenic acid | wikipedia.org |

| Lignin Model Compound Oxidation | Laccase-HOBt | Non-phenolic lignin models | Enables oxidation of high redox potential substrates | nih.gov |

| Dye Degradation | Soybean Peroxidase-HOBt | Sulforhodamine B dye | HOBt acts as a redox mediator | nih.gov |

This table summarizes the application of HOBt as a mediator in various oxidation reactions.

Derivatives and Analogs of 1 Hydroxybenzotriazole

Benzotriazole-Based Derivatives

Modifications to the basic benzotriazole (B28993) structure of HOBt have given rise to a class of derivatives with significantly altered properties. These derivatives often feature substitutions on the benzene (B151609) ring that enhance their performance as coupling additives.

1-Hydroxy-7-azabenzotriazole (HOAt) and its Enhanced Reactivity

1-Hydroxy-7-azabenzotriazole (HOAt) was introduced as a more reactive substitute for HOBt. acs.org Its enhanced performance is attributed to the electron-withdrawing effect of the nitrogen atom at the 7-position of the benzotriazole ring. acs.org This structural modification increases the acidity of HOAt, which in turn improves the leaving group quality and leads to greater reactivity. acs.orgluxembourg-bio.com

Research has demonstrated that HOAt not only accelerates the coupling process but also significantly reduces the loss of chiral integrity (racemization) compared to HOBt. luxembourg-bio.compeptide2.com In some cases, racemization was reduced by 25-50% over reactions using HOBt. acs.org The pyridine (B92270) nitrogen in HOAt is also believed to provide anchimeric assistance, a form of neighboring group participation that further enhances the coupling reaction efficiency, making reagents based on HOAt, like HATU, highly effective. sigmaaldrich.comglobalresearchonline.net Comparative studies have shown that HOAt is more effective than HOBt for coupling sterically hindered amino acids. luxembourg-bio.compeptide2.com Gas-phase studies have also confirmed that triazole-ester reagents like those from HOAt are more reactive than analogous N-hydroxysuccinimide (NHS) esters. nih.govresearchgate.net

Table 1: Comparison of Reactivity and Racemization Suppression

| Compound | Key Structural Feature | Effect on Reactivity | Racemization Suppression |

|---|---|---|---|

| HOBt | Benzotriazole core | Baseline | Effective suppressor luxembourg-bio.combachem.com |

| HOAt | Nitrogen at position 7 (aza-analog) | Speeds up coupling acs.orgluxembourg-bio.com | Superior to HOBt acs.orgluxembourg-bio.compeptide2.com |

Halogenated HOBt Derivatives (e.g., 6-Cl-HOBt, 6-CF3-HOBt)

Following the development of HOAt, other HOBt derivatives with electron-withdrawing groups at the 6-position, such as chlorine (6-Cl-HOBt) or trifluoromethyl (6-CF3-HOBt), were created. acs.org These halogenated derivatives were designed to increase the reactivity of the resulting active esters. sigmaaldrich.com

The introduction of a chlorine atom, as in 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt), makes the compound more acidic than HOBt (pKa of 3.35 for 6-Cl-HOBt vs. 4.60 for HOBt). luxembourg-bio.com This increased acidity leads to a better leaving group, making the active esters more reactive. sigmaaldrich.comluxembourg-bio.com Coupling reagents based on 6-Cl-HOBt, such as HCTU and TCTU, have demonstrated high efficiency in the synthesis of difficult peptide sequences. bachem.comluxembourg-bio.com Studies have shown that these reagents can lead to higher reaction rates and improved results compared to HOBt-based reagents. bachem.com Furthermore, protocols using these novel reagents have been shown to incorporate racemization-prone amino acids with very low levels of racemization, often less than 0.5% when a pre-activation step is avoided. researchgate.net The chlorine atom also contributes to stabilizing the structure, making 6-Cl-HOBt a less hazardous compound. luxembourg-bio.com

Polymer-Supported HOBt Analogs

To simplify the purification process in peptide synthesis, polymer-supported HOBt analogs have been developed. bachem.com These solid-phase reagents, sometimes referred to as "Polymeric HOBt," consist of the HOBt moiety covalently attached to an insoluble polymeric support, such as polystyrene or polyethylene (B3416737) glycol-grafted polystyrene. bachem.comthieme-connect.dejpt.com

The primary advantage of using a polymer-bound reagent is the ease of separation of the product from the reagent and byproducts. bachem.com After the coupling reaction is complete, the insoluble polymer-supported HOBt can be removed by simple filtration, streamlining the purification process. bachem.comthieme-connect.de This approach is a key feature of solid-phase peptide synthesis (SPPS), which has revolutionized peptide chemistry by simplifying the repetitive steps of chain elongation. jpt.comnih.govdu.ac.in The polymer support must be chemically inert to the synthesis conditions while allowing for efficient reaction kinetics, which is often achieved by ensuring the resin remains in a highly swollen state. thieme-connect.de

Oxime-Based Alternatives (e.g., OxymaPure)

Concerns over the potentially explosive nature of benzotriazole-based additives prompted the development of safer alternatives. luxembourg-bio.comacs.org Among these, oxime-based compounds, particularly OxymaPure, have emerged as highly effective and safer substitutes.

Development and Performance Comparison with HOBt

OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) was developed as a superior and safer alternative to HOBt. acs.orgnih.gov It functions as a coupling additive in conjunction with carbodiimides, forming a stable active species that has excellent acylation capabilities while minimizing the side reactions associated with the highly reactive O-acylisourea intermediate. oxymapure.com

Numerous studies have demonstrated that OxymaPure is more efficient than HOBt, showing superiority in coupling yields and the minimization of racemization. nih.govresearchgate.net In direct comparisons, OxymaPure's performance is often at least comparable, and sometimes superior, to that of HOAt, especially in challenging peptide syntheses. acs.orgluxembourg-bio.com Its effectiveness is linked to its acidity (pKa 4.6), which is comparable to HOBt. oxymapure.comacs.orgresearchgate.net The development of OxymaPure has also led to a new generation of stand-alone coupling reagents, such as COMU and PyOxim, which incorporate the Oxyma moiety directly into their structure, further enhancing safety and efficiency. bachem.comacs.org

Table 2: Performance Comparison of Coupling Additives

| Additive | Coupling Efficiency | Racemization Suppression | Safety Profile |

|---|---|---|---|

| HOBt | Good | Good bachem.com | Potentially explosive bachem.comluxembourg-bio.com |

| HOAt | Very High acs.orgpeptide2.com | Very High acs.orgluxembourg-bio.com | Potentially explosive bachem.comluxembourg-bio.com |

| OxymaPure | Superior to HOBt, comparable to HOAt acs.orgnih.govoxymapure.com | Superior to HOBt, comparable to HOAt acs.orgluxembourg-bio.com | Non-explosive bachem.comoxymapure.com |

Advantages in Safety Profile and Reactivity

A significant advantage of OxymaPure over benzotriazole-based additives is its enhanced safety profile. oxymapure.com HOBt and HOAt, particularly in their anhydrous forms, are recognized as potentially explosive materials, which restricts their transport and handling. bachem.comluxembourg-bio.comluxembourg-bio.com In contrast, calorimetry assays have shown that OxymaPure has a much lower risk of explosion, making it a safer alternative for laboratory and industrial use. acs.orgoxymapure.com

In addition to its safety, OxymaPure exhibits impressive reactivity. It allows for high coupling rates with low racemization when used with carbodiimides. bachem.com Its performance is consistently superior to HOBt and often rivals that of the more reactive HOAt. acs.orgoxymapure.com The combination of high efficiency, strong racemization suppression, and a favorable safety profile has established OxymaPure as an exceptional reagent for modern amide bond formation. researchgate.netthieme-connect.com

Phosphonium (B103445) and Aminium/Uronium Salt Reagents Derived from HOBt

The development of coupling reagents derived from 1-Hydroxybenzotriazole (HOBt) has been a significant advancement in peptide synthesis, providing efficient and reliable methods for amide bond formation. These reagents, broadly classified as phosphonium and aminium/uronium salts, incorporate the HOBt moiety to facilitate the activation of carboxylic acids and minimize side reactions, most notably racemization.

HBTU, TBTU, HATU, and PyBOP

Among the most widely used HOBt-derived coupling reagents are the aminium/uronium salts HBTU, TBTU, and HATU, and the phosphonium salt PyBOP. These reagents have become staples in both solution-phase and solid-phase peptide synthesis due to their high reactivity and ability to suppress racemization. bachem.compeptide.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are chemically very similar, differing only in their counter-ions (hexafluorophosphate for HBTU and tetrafluoroborate (B81430) for TBTU). bachem.com While initially proposed to have a uronium structure, crystallographic and solution-state studies have revealed they exist as aminium salts. peptide.comresearchgate.net They are highly efficient for standard coupling reactions. bachem.com

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an analog of HBTU that incorporates the more acidic 7-aza-1-hydroxybenzotriazole (HOAt). acs.org The presence of the nitrogen atom in the benzotriazole ring of HOAt enhances its electron-withdrawing properties, making HATU a more reactive coupling reagent than HBTU. acs.orgsigmaaldrich.com This increased reactivity often leads to faster coupling times and is particularly beneficial for difficult couplings, including those involving N-methylated amino acids. bachem.comresearchgate.net

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt derivative of HOBt. bachem.com It is known for its high coupling efficiency, comparable to aminium salts like HBTU. bachem.com A key advantage of phosphonium salts like PyBOP over their aminium counterparts is the reduced risk of a specific side reaction. Aminium/uronium reagents can sometimes react with the free N-terminal amino group of a peptide, leading to a guanidinylation that terminates the peptide chain elongation. sigmaaldrich.comresearchgate.net PyBOP does not cause this side reaction. bachem.com

| Reagent | Full Name | Type | HOBt Derivative | Counter-ion |

|---|---|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | Aminium Salt | HOBt | PF6- |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Aminium Salt | HOBt | BF4- |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | HOAt | PF6- |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | HOBt | PF6- |

Mechanisms of Action of Onium Salts

The primary function of HOBt-derived onium salts is the activation of a carboxylic acid to facilitate its coupling with an amine. This process generally occurs in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). bachem.com The mechanism involves the formation of an active ester intermediate. nih.govwikipedia.org

The general mechanism can be described in the following steps:

The carboxylic acid is deprotonated by the base to form a carboxylate anion. nih.gov

The carboxylate anion attacks the electrophilic carbon (in aminium salts) or phosphorus (in phosphonium salts) of the coupling reagent. wikipedia.org

This leads to the displacement of the HOBt (or its derivative) anion and the formation of a highly reactive O-acylisourea (from aminium salts) or an acyloxyphosphonium salt (from phosphonium salts).

The displaced HOBt anion then rapidly reacts with this intermediate to form the corresponding HOBt-active ester, releasing tetramethylurea (from HBTU/TBTU) or tripyrrolidinophosphine oxide (from PyBOP) as a byproduct. nih.govwikipedia.org

The resulting HOBt-active ester is a key intermediate that is more stable than the initial activated species but sufficiently reactive to undergo nucleophilic attack by the amino group of the second amino acid or peptide. nih.gov This aminolysis step forms the desired peptide bond and regenerates HOBt.

The formation of the HOBt-active ester is crucial for suppressing racemization. nih.gov Racemization can occur via the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. The rapid conversion of the initially formed highly reactive intermediate to the HOBt-active ester minimizes the lifetime of the species prone to oxazolone (B7731731) formation, thus preserving the stereochemical integrity of the amino acid. bachem.comnih.gov

Design and Synthesis of Novel Coupling Agents

Research in the field of peptide coupling has led to the design and synthesis of new generations of HOBt-derived reagents aimed at improving reactivity, reducing side reactions, and enhancing safety. A significant concern with HOBt and its derivatives is their potential explosive properties. bachem.com

One strategy has been the introduction of electron-withdrawing substituents onto the benzotriazole ring. For example, 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) was developed, leading to the synthesis of corresponding aminium salts like HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). acs.org These reagents showed a good balance of reactivity and cost. acs.org

A major innovation in the design of coupling agents has been the development of reagents based on oxime derivatives, such as ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), as safer, non-explosive alternatives to HOBt and HOAt. bachem.com This led to the creation of uronium salts like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). bachem.comacs.org COMU and other Oxyma-based reagents often exhibit coupling efficiencies comparable to or even exceeding those of HOBt- and HOAt-based reagents, with the significant advantage of improved safety profiles and water-soluble byproducts, which simplifies purification. bachem.comacs.org

Structure-Activity Relationships in HOBt Derivatives

The effectiveness of HOBt and its derivatives as additives and as components of coupling reagents is intrinsically linked to their chemical structure. Modifications to the benzotriazole core significantly influence their properties, which in turn affects coupling efficiency and the degree of racemization suppression.

Impact of Substituents on Acidity and Leaving Group Ability

The primary role of HOBt in a coupling reaction is to form an active ester. The rate of the subsequent aminolysis of this ester is dependent on the quality of the benzotriazolyloxy anion as a leaving group. A better leaving group leads to a more reactive active ester and a faster coupling reaction. The leaving group's ability is inversely related to its basicity; therefore, a more acidic HOBt derivative will form a better leaving group. sigmaaldrich.com

The acidity of HOBt derivatives is strongly influenced by the electronic nature of substituents on the benzotriazole ring. openstax.orgucsb.edulibretexts.org

Electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) increase the acidity of the hydroxyl proton by stabilizing the resulting anion through inductive effects. acs.orgopenstax.org For example, 6-Cl-HOBt is more acidic than HOBt.

The introduction of a nitrogen atom into the ring system, as in 7-aza-1-hydroxybenzotriazole (HOAt) , has a profound electron-withdrawing effect, making HOAt significantly more acidic than HOBt. acs.org

This increased acidity translates directly to improved leaving group ability, making active esters derived from HOAt (OAt esters) more reactive than those derived from HOBt (OBt esters). sigmaaldrich.com This is a key reason why HATU is a more potent coupling reagent than HBTU. sigmaaldrich.com

| Compound | Key Structural Feature | Effect on Acidity (pKa) | Reactivity of Active Ester |

|---|---|---|---|

| HOBt | Standard benzotriazole | Baseline | Standard |

| 6-Cl-HOBt | Electron-withdrawing Cl group | More acidic than HOBt | More reactive than OBt ester |

| HOAt | Electron-withdrawing N at position 7 | More acidic than HOBt | More reactive than OBt ester; anchimeric assistance |

Influence on Coupling Efficiency and Racemization Suppression

The enhanced reactivity of active esters derived from more acidic HOBt analogs generally leads to higher coupling efficiency and faster reaction times. sigmaaldrich.com This is particularly advantageous for sterically hindered amino acids or "difficult" peptide sequences where standard HOBt-based methods may be sluggish. researchgate.net The order of reactivity for active esters generated from common additives is generally considered to be OAt > O-6-ClBt > OBt. sigmaaldrich.com

Furthermore, the structure of the HOBt derivative plays a role in racemization suppression. While the formation of the active ester is the primary mechanism for preventing racemization, the nature of this ester is also important. In the case of HOAt, in addition to its enhanced acidity, the neighboring pyridine nitrogen is thought to provide anchimeric assistance (neighboring group participation) during the aminolysis step. sigmaaldrich.com This catalytic effect can accelerate the desired peptide bond formation, further outcompeting the racemization pathway. sigmaaldrich.com Therefore, coupling reagents based on HOAt, such as HATU and PyAOP, are considered among the most efficient for minimizing racemization while achieving high coupling rates. bachem.comacs.org

Compound Name Reference Table

| Abbreviation/Name | Full Chemical Name |

| This compound | This compound |

| 6-Cl-HOBt | 6-Chloro-1-hydroxybenzotriazole |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |

| DIPEA | N,N-Diisopropylethylamine |

| Ethyl 2-cyano-2-(hydroxyimino)acetate | Ethyl 2-cyano-2-(hydroxyimino)acetate |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HOAt | 7-aza-1-hydroxybenzotriazole |

| HOBt | This compound |

| NMM | N-methylmorpholine |

| Oxyma | Ethyl 2-cyano-2-(hydroxyimino)acetate |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |

Advanced Topics and Future Directions in Hobt Research

Green Chemistry Principles and HOBt Usage

The application of green chemistry principles to processes involving HOBt aims to reduce the environmental impact of synthetic methodologies. This involves re-evaluating traditional reaction conditions, minimizing waste, and designing systems for reagent recovery and reuse.

A primary focus of green chemistry is the reduction or replacement of hazardous organic solvents. rsc.orgrsc.org In peptide synthesis, reactions involving HOBt have traditionally been carried out in solvents such as Dimethylformamide (DMF). nih.govresearchgate.net While effective, the toxicity of solvents like DMF has prompted a search for greener alternatives. Research into the solubility of HOBt in a wide array of solvents provides the fundamental data needed to make informed substitutions. researchgate.net For instance, studies have explored the efficacy of bio-based solvents like cyclopentyl methyl ether (CPME) as potential replacements for conventional non-polar solvents. nih.gov

Furthermore, the development of solvent-free reaction conditions represents an ideal scenario from a green chemistry perspective. rsc.orgnih.gov Such processes can lead to higher reaction concentrations, potentially reducing catalyst loading and simplifying product work-up. nih.gov The viability of these approaches depends on the physical state of the reactants and the specific requirements of the HOBt-mediated transformation.

| Solvent | Solvent Type | Mole Fraction Solubility (x103) |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Traditional Polar Aprotic | 565.30 |

| Dimethyl sulfoxide (B87167) (DMSO) | Traditional Polar Aprotic | 455.10 |

| Ethanol (B145695) | Greener Bio-based | 176.60 |

| Methanol (B129727) | Greener Bio-based | 128.50 |

| Ethyl Acetate (B1210297) | Greener | 27.99 |

| Acetonitrile (B52724) | Traditional Polar Aprotic | 24.71 |

| Toluene | Traditional Non-polar | 2.03 |

Data sourced from the Journal of Chemical & Engineering Data. researchgate.net

In peptide synthesis, a significant challenge is the suppression of racemization, where the stereochemical integrity of the amino acids is lost. nbinno.comwikipedia.org HOBt is highly effective at preventing this side reaction. nbinno.comrsc.org By minimizing the formation of unwanted diastereomeric byproducts, HOBt ensures that a higher proportion of the starting materials is converted into the single, desired stereoisomer. This leads to higher yields and purity, reduces the need for complex purification steps, and ultimately minimizes waste, thereby aligning with the goals of high atom economy. nbinno.com

To further enhance the sustainability of HOBt usage, significant research has been directed toward the development of recyclable systems. A prominent strategy involves immobilizing the HOBt molecule onto a solid support. An example of this is this compound-6-carboxamidomethyl Polystyrene Resin. labproinc.com In this system, the HOBt moiety is covalently attached to a polymer backbone (polystyrene).

This solid-phase HOBt derivative offers several advantages in line with green chemistry principles:

Easy Separation : After the reaction is complete, the polymer-supported HOBt can be easily removed from the reaction mixture by simple filtration.

Product Purity : This straightforward separation prevents contamination of the final product with residual HOBt or its byproducts.

| System Name | Support Material | Key Advantage |

|---|---|---|

| This compound-6-carboxamidomethyl Polystyrene Resin | Polystyrene cross-linked with divinylbenzene (B73037) (DVB) | Enables simple filtration-based recovery and potential for reuse, minimizing waste. labproinc.com |

Computational Chemistry and HOBt System Modeling

Computational chemistry has emerged as an indispensable tool for gaining deep mechanistic insights into chemical reactions. nih.gov For HOBt, modeling and simulations provide a molecular-level understanding of its reactivity, selectivity, and interactions, guiding the development of more efficient catalytic systems. acs.orgnih.gov

Computational studies, particularly those employing ab initio and Density Functional Theory (DFT) methods, have been successfully used to rationalize the catalytic activity of HOBt and its derivatives. acs.orgnih.gov These models can calculate various electronic and structural properties to predict how changes in the molecule's structure will affect its performance.

A detailed computational study on a series of HOBt derivatives demonstrated the power of this approach. acs.orgnih.gov Researchers performed calculations to determine properties such as the free energy of protonation (fep) and pKa values. acs.orgnih.gov The results showed that introducing electron-withdrawing groups onto the HOBt framework lowers its pKa, which increases the concentration of the deprotonated anionic form—the reactive nucleophilic species in ester hydrolysis. acs.orgnih.gov However, the models also predicted that these same groups decrease the charge density on the catalytically active oxygen atom. acs.orgnih.gov This dual effect explains the experimental observation that such derivatives are only modestly better catalysts than the parent HOBt. nih.gov Such predictive modeling is invaluable for the rational design of new, more potent coupling additives, saving significant time and resources compared to a purely experimental trial-and-error approach.

| Computational Method | Calculated Property | Insight Gained |

|---|---|---|

| ab initio / DFT (e.g., B3LYP/6-31G*) | Geometries, Free Energy of Protonation (fep), pKa, Natural Charge Analysis | Rationalizes the nucleophilic character and predicts the catalytic effectiveness of HOBt derivatives in ester hydrolysis. acs.orgnih.gov |

Beyond its role in traditional organic synthesis, HOBt also functions as a "mediator" in certain enzyme-catalyzed reactions. google.com A notable example is its use in the paper and pulp industry for enzymatic bleaching processes, where it works in conjunction with enzymes like laccase. google.com Understanding the precise role of HOBt in these complex biological systems is a challenge that can be addressed with molecular simulation. nih.govresearchgate.net

Molecular modeling techniques, such as hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are well-suited for studying enzyme catalysis. nih.gov In a hypothetical simulation of the HOBt-laccase system, the QM method would be used to model the electronically active region—the enzyme's active site, the substrate, and the HOBt molecule—while the MM method would treat the surrounding protein and solvent environment.

Such simulations could provide critical insights into:

The specific binding interactions between HOBt and the enzyme's active site.

The mechanism by which HOBt facilitates electron transfer between the enzyme and the substrate, which is central to its mediator function.

The structural changes that occur within the enzyme and substrate during the catalytic cycle.

By elucidating these molecular-level details, computational simulations can help optimize the performance of enzyme-mediator systems and guide the design of novel mediators for a variety of biocatalytic applications. nih.gov

Continuous Flow Chemistry with HOBt Reagents

The integration of this compound (HOBt) and its derivatives into continuous flow chemistry represents a significant advancement in chemical synthesis, particularly for amide bond formation and peptide manufacturing. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater efficiency. amidetech.comrsc.org The use of HOBt in these systems leverages its well-established benefits as a coupling additive while capitalizing on the strengths of flow technology.

Process Intensification and Automation

Process intensification in the context of HOBt-mediated reactions involves developing more compact, efficient, and often automated systems that outperform conventional batch reactors. Continuous flow technology is a primary enabler of this intensification. rsc.org In automated solid-phase peptide synthesis (SPPS), flow-based approaches have revolutionized the field. amidetech.comamericanpeptidesociety.org By containing the solid support resin in a fixed-bed reactor, reagents, including HOBt and activated amino acids, can be continuously pumped through, eliminating the need for complex liquid handling and reducing manual intervention. amidetech.comdurham.ac.uk

This automation leads to several key benefits:

Reduced Cycle Times: Automated flow synthesizers can significantly shorten the time required for each amino acid coupling cycle. For instance, the use of 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of HOBt has been shown to reduce coupling cycle times from approximately 65 minutes to 30 minutes compared to older methods. nih.gov More recent advancements in fully automated flow-based systems report total synthesis times as low as 40 seconds per amino acid residue. semanticscholar.org

Improved Efficiency: Continuous flow allows for the use of smaller excesses of reagents, a significant advantage in the costly process of peptide synthesis. researchgate.net Precise control over reaction parameters such as temperature, pressure, and residence time ensures optimal conditions for the HOBt-mediated coupling, leading to higher fidelity and crude peptide purities. amidetech.com